4-(4-bromobenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol
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Overview
Description
4-(4-BROMOBENZYL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group, a dimethylpyrimidinyl group, and a methylpyrazolol group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZYL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl chloride to form 4-bromobenzyl chloride.
Pyrimidinyl Group Introduction: The next step involves the reaction of 4-bromobenzyl chloride with 4,6-dimethyl-2-pyrimidinamine under basic conditions to introduce the pyrimidinyl group.
Pyrazolol Formation: Finally, the intermediate is reacted with 3-methyl-1H-pyrazol-5-ol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 4-(4-BROMOBENZYL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-OL may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZYL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(4-BROMOBENZYL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZYL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)-1-(4,6-Dimethyl-2-Pyrimidinyl)-3-Methyl-1H-Pyrazol-5-OL
- 4-(4-Fluorobenzyl)-1-(4,6-Dimethyl-2-Pyrimidinyl)-3-Methyl-1H-Pyrazol-5-OL
- 4-(4-Methylbenzyl)-1-(4,6-Dimethyl-2-Pyrimidinyl)-3-Methyl-1H-Pyrazol-5-OL
Uniqueness
4-(4-BROMOBENZYL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-OL is unique due to the presence of the bromobenzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17BrN4O |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H17BrN4O/c1-10-8-11(2)20-17(19-10)22-16(23)15(12(3)21-22)9-13-4-6-14(18)7-5-13/h4-8,21H,9H2,1-3H3 |
InChI Key |
VMCBRTNSOFBNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C(=C(N2)C)CC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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